

A Technical Guide to the Biological Activities of Substituted Phenylacetic Acid Compounds

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Compound of Interest

Compound Name: *Phenyl(p-tolyl)acetic acid*

Cat. No.: *B167616*

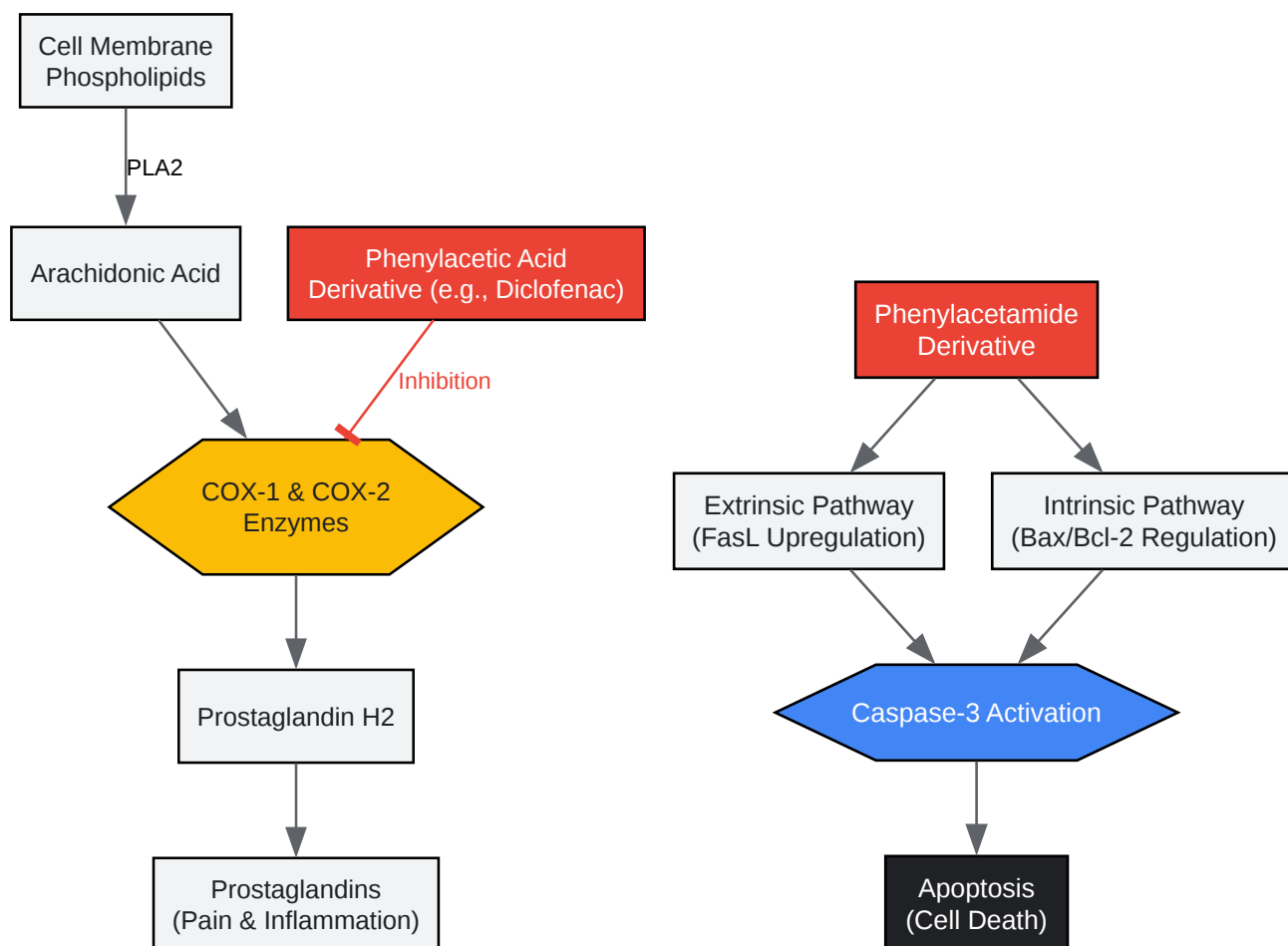
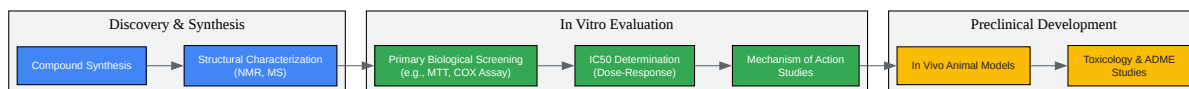
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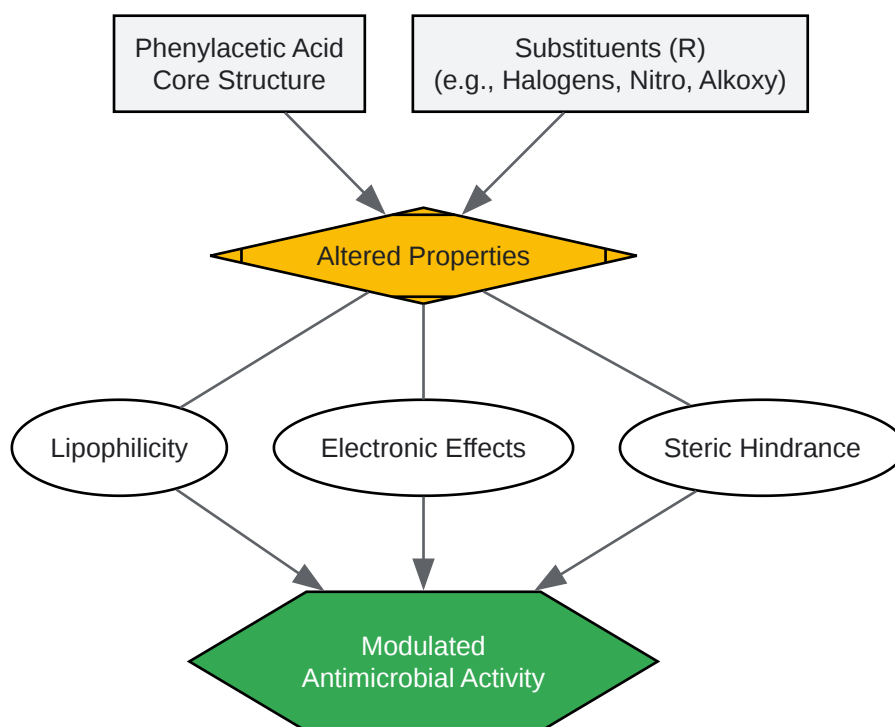
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted phenylacetic acid (PAA) compounds. Phenylacetic acid, with its simple aromatic carboxylic acid structure, serves as a versatile scaffold in medicinal chemistry.^[1] By modifying the phenyl ring and the acetic acid moiety, researchers have developed a vast array of derivatives with significant therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.^{[2][3]} Well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Aceclofenac are prime examples of clinically successful PAA derivatives.^[4] This document details the mechanisms of action, presents quantitative activity data, outlines relevant experimental protocols, and visualizes key pathways and workflows to support ongoing research and development in this field.

General Workflow for Activity Screening

The discovery and validation of novel PAA derivatives typically follow a structured experimental workflow. This process begins with the chemical synthesis of the target compounds and progresses through a series of in vitro and in vivo evaluations to determine their therapeutic potential.





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